
3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula C16H16ClNO3 and a molecular weight of 305.76 g/mol . This compound is characterized by the presence of a chloro group, two methoxy groups, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 3-chloro-4-methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to form the corresponding alcohol.
Amidation: The final step involves the reaction of the alcohol with 4-methoxybenzylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.
Reduction: Formation of 3-methoxy-N-(4-methoxybenzyl)benzamide.
Substitution: Formation of 3-azido-4-methoxy-N-(4-methoxybenzyl)benzamide or 3-thio-4-methoxy-N-(4-methoxybenzyl)benzamide.
Scientific Research Applications
3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxy-N-(4-methoxyphenyl)benzamide
- 3-Chloro-4-methoxy-N-(3-methoxyphenyl)benzamide
- 3-Chloro-4-methoxy-N-(4-methylphenyl)benzamide
Uniqueness
3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research .
Properties
CAS No. |
853312-41-1 |
|---|---|
Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-20-13-6-3-11(4-7-13)10-18-16(19)12-5-8-15(21-2)14(17)9-12/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
JHRSGDBSIKENEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cycloocta[b]naphthalene](/img/structure/B11945028.png)
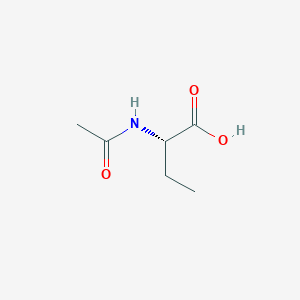

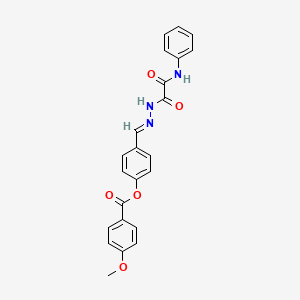
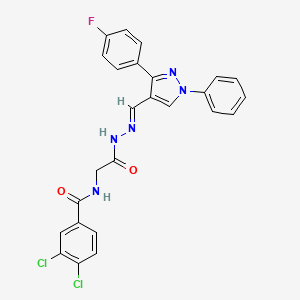

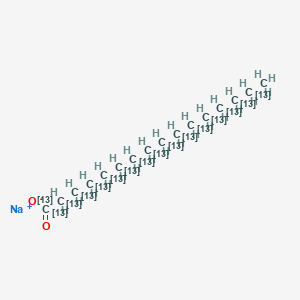
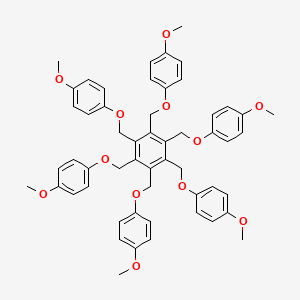
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
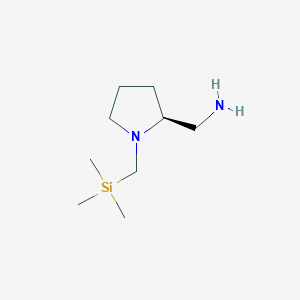

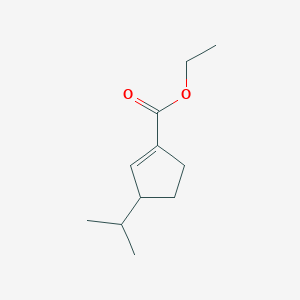
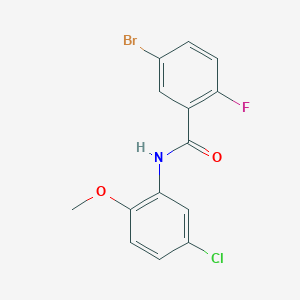
![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
